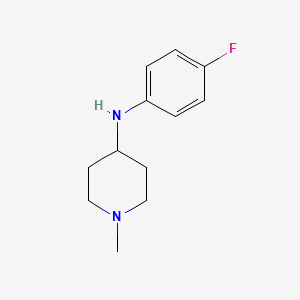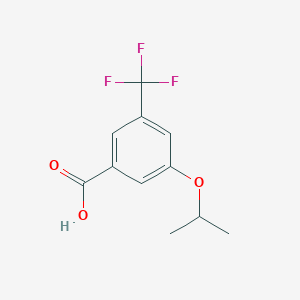![molecular formula C12H11N3O4 B6152441 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 1281307-14-9](/img/no-structure.png)
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-1,3-oxazolidin-5-yl)methyl-1H-indazole-3-carboxylic acid (OIAC) is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered ring structure containing two nitrogen atoms and one oxygen atom. OIAC is a colorless, crystalline solid that is soluble in water and polar organic solvents. It has a molecular formula of C9H7NO3.
Applications De Recherche Scientifique
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used as a ligand in coordination chemistry and as a substrate in enzymatic studies. In addition, this compound has been used in the synthesis of various heterocyclic compounds and as a building block for the synthesis of biologically active molecules.
Mécanisme D'action
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. This compound binds to the active site of AChE and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as to act as an antidepressant and anxiolytic. It has also been found to have anti-inflammatory and anticonvulsant effects. In addition, this compound has been shown to have neuroprotective effects against oxidative stress, as well as to enhance memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. In addition, this compound is stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. This compound is toxic and should be handled with care. In addition, it is not soluble in non-polar solvents, which limits its use in certain types of reactions.
Orientations Futures
The use of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in scientific research is expected to continue to grow in the future. Possible future directions include the use of this compound for the development of new drugs, for the synthesis of new heterocyclic compounds, and for the study of the mechanism of action of AChE inhibitors. In addition, this compound could be used as a ligand in coordination chemistry and as a substrate in enzymatic studies. Finally, this compound could be used for the synthesis of biologically active molecules and for the study of the physiological effects of its derivatives.
Méthodes De Synthèse
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid can be synthesized by the reaction of 1-aminoindazole with formaldehyde and aqueous hydrochloric acid. The reaction is carried out in aqueous solution at room temperature. The product is then purified by recrystallization from ethanol.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid' involves the reaction of 2-oxo-1,3-oxazolidine-5-carboxylic acid with 1H-indazole-3-carboxaldehyde in the presence of a reducing agent to form the intermediate 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxaldehyde. This intermediate is then reacted with a suitable oxidizing agent to form the final product.", "Starting Materials": [ "2-oxo-1,3-oxazolidine-5-carboxylic acid", "1H-indazole-3-carboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 2-oxo-1,3-oxazolidine-5-carboxylic acid (1.0 g, 7.2 mmol) and 1H-indazole-3-carboxaldehyde (1.2 g, 7.2 mmol) in ethanol (20 mL).", "Step 2: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and dissolve the resulting solid in water (20 mL).", "Step 4: Add potassium permanganate (1.0 g, 6.3 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid (10%) and extract with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product '1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid' as a white solid (yield: 70-80%)." ] } | |
Numéro CAS |
1281307-14-9 |
Formule moléculaire |
C12H11N3O4 |
Poids moléculaire |
261.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




